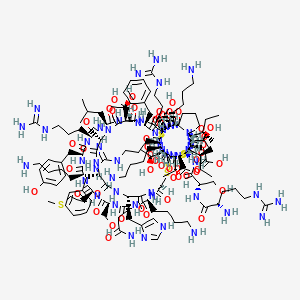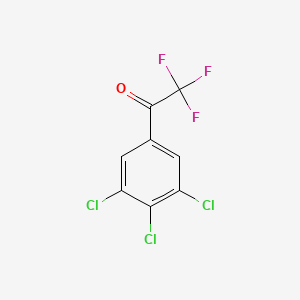
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H2Cl3F3O It is a trifluoromethyl ketone derivative, characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone typically involves the reaction of 3,4,5-trichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,4,5-Trichlorobenzoyl chloride} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates such as 3,4,5-trichlorobenzoyl chloride and its subsequent reaction with trifluoroacetic acid. The process may also involve purification steps to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl and trichlorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like chlorine gas (Cl2) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroacetophenone: Similar structure but lacks the trichlorophenyl group.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure with dichlorophenyl instead of trichlorophenyl group.
Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is unique due to the presence of both trifluoromethyl and trichlorophenyl groups, which impart distinct chemical and physical properties
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZCQYOSPFJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728760 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158401-00-4 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
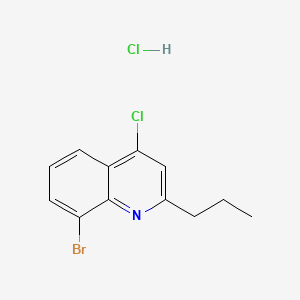
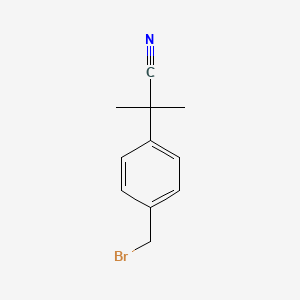
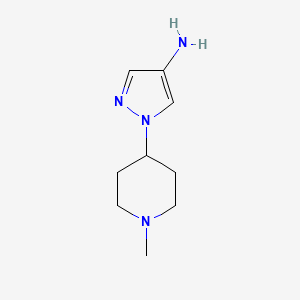
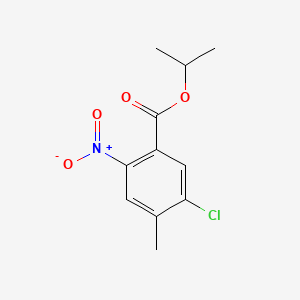
![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)
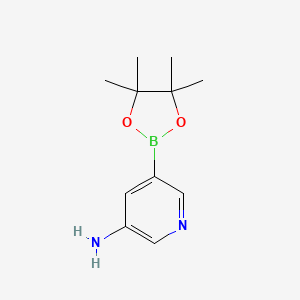
![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)
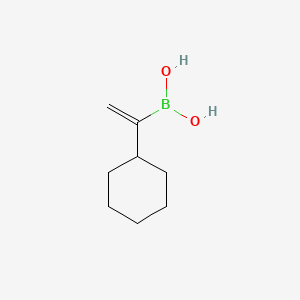
![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)
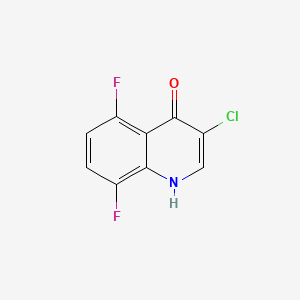
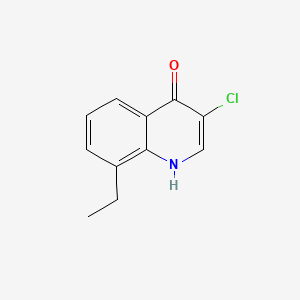
![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)
